molecular formula C14H19NO B2765251 [1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine CAS No. 1825653-32-4

[1-(Benzyloxy)-2-methylpropan-2-yl](prop-2-yn-1-yl)amine

Cat. No.: B2765251
CAS No.: 1825653-32-4
M. Wt: 217.312
InChI Key: LGLVDADATZHCRO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methylpropan-2-ylamine: is an organic compound with a complex structure that includes a benzyloxy group, a methylpropan-2-yl group, and a prop-2-yn-1-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-methylpropan-2-ylamine can be achieved through a multi-step process. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with an aromatic propargyl aminoether in the presence of a chiral pseudoephedrine catalyst in an aqueous medium . This reaction yields Mannich products with high optical purity.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of protective groups and subsequent deprotection steps to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted amines and ethers.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methylpropan-2-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the benzyloxy and prop-2-yn-1-yl groups allows for diverse interactions with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups in 1-(Benzyloxy)-2-methylpropan-2-ylamine provides it with distinct chemical properties and reactivity

Properties

IUPAC Name

2-methyl-1-phenylmethoxy-N-prop-2-ynylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-4-10-15-14(2,3)12-16-11-13-8-6-5-7-9-13/h1,5-9,15H,10-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLVDADATZHCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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